molecular formula C28H28N6O2 B2386406 5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902948-35-0

5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2386406
M. Wt: 480.572
InChI Key: UWHQALQLPFCCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . This class of compounds has been studied for their potential anticancer activity . They have been found to inhibit PCAF (P300/CBP-associated factor), a potential therapeutic target for cancer treatment .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-c]quinazoline derivatives involves bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF . The synthesis process also involves a Dimroth-like rearrangement .


Molecular Structure Analysis

The molecular structure of these compounds involves π-π interactions between the heterocyclic part and π-donating substituents . The distance between these parts is less than the sum of the Van der Waals radii .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the addition of a molecule of water, cycle opening, rotation of 1,2,4-triazole, cycle closure, and elimination of a molecule of water .

properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O2/c1-35-24-17-22-23(18-25(24)36-2)29-28(34-27(22)30-26(31-34)21-11-7-4-8-12-21)33-15-13-32(14-16-33)19-20-9-5-3-6-10-20/h3-12,17-18H,13-16,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHQALQLPFCCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.